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Compound of Interest

Compound Name: (S)-N-Boc-3-methylmorpholine

Cat. No.: B1440204

An In-depth Technical Guide to (S)-N-Boc-3-methylmorpholine (CAS: 1022094-01-4):
Synthesis, Applications, and Methodologies for Drug Discovery

Executive Summary

(S)-N-Boc-3-methylmorpholine is a chiral heterocyclic building block of significant value in
contemporary drug discovery and medicinal chemistry. Its utility stems from the integration of
two critical components: the morpholine scaffold, a "privileged structure” known to impart
favorable pharmacokinetic properties, and the acid-labile tert-butyloxycarbonyl (Boc) protecting
group, which enables its strategic use in complex, multi-step synthetic campaigns. This guide
provides a comprehensive technical overview for researchers and drug development
professionals, detailing the synthesis, physicochemical properties, strategic applications, and
essential protocols related to this versatile intermediate.

Introduction: The Morpholine Scaffold in Medicinal

Chemistry
The "Privileged" Nature of Chiral Morpholines

The morpholine ring is a six-membered heterocycle frequently employed in medicinal chemistry
for its advantageous biological, metabolic, and physicochemical properties.[1] Its inclusion in a
molecule can enhance aqueous solubility, improve metabolic stability, and modulate
lipophilicity, all of which are critical parameters in optimizing a drug candidate's profile.[2][3]
Chiral morpholines, such as the (S)-3-methyl derivative, offer an additional layer of
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sophistication, allowing for stereospecific interactions with biological targets, which is crucial for
enhancing potency and selectivity.[4]

Role in Modulating Pharmacokinetics and
Pharmacodynamics

The morpholine moiety is particularly valuable in the design of drugs targeting the central
nervous system (CNS).[3][5] The weak basicity of the nitrogen atom (pKa ~8.5 for morpholine)
is close to physiological pH, which can aid in improving oral bioavailability and permeability
across the blood-brain barrier.[2] By serving as a versatile scaffold, it correctly orients functional
groups for optimal binding with receptors and enzymes while simultaneously fine-tuning the
molecule's overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2]

(S)-N-Boc-3-methylmorpholine: A Key Synthetic
Intermediate

(S)-N-Boc-3-methylmorpholine serves as a protected, shelf-stable precursor to the reactive
(S)-3-methylmorpholine. The Boc group is one of the most common amine protecting groups
due to its stability in a wide range of reaction conditions (e.g., basic, nucleophilic, reductive)
and its straightforward removal under acidic conditions.[6][7] This allows chemists to perform

modifications on other parts of a molecule without unintended reactions at the morpholine
nitrogen, making it an indispensable tool for constructing complex bioactive compounds.

Physicochemical & Spectroscopic Profile

The fundamental properties of (S)-N-Boc-3-methylmorpholine are summarized below. This
data is essential for reaction planning, characterization, and quality control.

Core Properties
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Property Value Reference

CAS Number 1022094-01-4 [81[9]

Molecular Formula C10H19NO3 [8]

Molecular Weight 201.26 g/mol [8]
tert-butyl (3S)-3-

Synonym methylmorpholine-4- [10]
carboxylate

Purity Typically =97% [8]

Storage Store at 2-8°C [11]

Predicted Spectroscopic Data

While experimental spectra should always be acquired for confirmation, the following table

outlines the expected spectroscopic characteristics for verification of the compound's identity.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://aksci.com/item_detail.php?cat=X8601
https://www.combi-blocks.com/msds/QA-2161.pdf
https://aksci.com/item_detail.php?cat=X8601
https://aksci.com/item_detail.php?cat=X8601
https://parchem.com/chemical-supplier-distributor/-s-n-boc-3-methylmorpholine-386222
https://aksci.com/item_detail.php?cat=X8601
https://www.guidechem.com/question/what-is-3s-3-methylmorpholine--id127238.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Technique Expected Characteristics

~1.45 ppm: Sharp singlet, 9H (tert-butyl group of

Boc). ~1.15 ppm: Doublet, 3H (methyl group at

C3). ~2.5-4.0 ppm: Series of complex multiplets,
14 NMR ) . IOD. p p

7H (morpholine ring protons). The protons

adjacent to the nitrogen and oxygen atoms will

be the most downfield.

~155 ppm: Carbonyl carbon of the Boc group.
~80 ppm: Quaternary carbon of the Boc group.
~70-75 ppm: C5 of the morpholine ring

13C NMR (adjacent to oxygen). ~65-70 ppm: C2 of the
morpholine ring (adjacent to oxygen). ~45-55
ppm: C3 and C6 of the morpholine ring. ~15-20
ppm: Methyl carbon at C3.

m/z 202.14: [M+H]*. m/z 146.10: [M - CaHs +
Mass Spec (ESI+) H]* (loss of isobutylene). m/z 102.09: [M - Boc +

H]* (loss of the entire Boc group).

Synthetic Strategy & Protocols

The synthesis of (S)-N-Boc-3-methylmorpholine is typically achieved in a two-step sequence
starting from a chiral morpholinone precursor.

Overall Synthetic Workflow
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Part A: Precursor Synthesis

((S)-S-Methylmorpholin-S-one)

Reduction (e.g., LiAlH4)

: v
((S)-3-Methylmorpho|ine)

Part B: N-Boc Protection

((S)-N-Boc-3-methylmorpholine)

Click to download full resolution via product page

Caption: High-level overview of the two-stage synthesis.

Part A: Synthesis of the Precursor, (S)-3-
methylmorpholine

The most direct route involves the reduction of the corresponding lactam (morpholinone).

o Causality & Choice of Reagent: The amide carbonyl of (S)-5-methylmorpholin-3-one must be
fully reduced to a methylene group (-CHz-). Strong, non-selective hydride reagents like
Lithium Aluminum Hydride (LiAlH4) are ideal for this transformation. LiAlHa is highly reactive
and capable of reducing both esters and amides, making it a robust choice for this step. The
reaction must be performed under strictly anhydrous conditions as LiAlHa reacts violently
with water.

e Protocol 4.2.1: Reduction of (S)-5-methylmorpholin-3-one[11][12]

o Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping
funnel, and nitrogen inlet, add Lithium Aluminum Hydride (3.0 eq.) suspended in
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anhydrous Tetrahydrofuran (THF) (approx. 0.5 M).

o Cooling: Cool the suspension to 0°C using an ice bath.

o Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF and
add it dropwise to the stirred LiAIH4 suspension, maintaining the temperature at 0°C.

o Reaction: After the addition is complete, allow the reaction mixture to warm gradually to
room temperature and stir overnight.

o Quenching: Carefully quench the reaction by sequential, dropwise addition of water,
followed by 2N aqueous sodium hydroxide solution, and finally more water at 0°C (Fieser
workup).[12]

o Workup: Stir the resulting mixture for 30-60 minutes. Add a suitable organic solvent (e.g.,
dichloromethane) and anhydrous sodium sulfate to the slurry and continue stirring.

o Isolation: Filter the mixture through a pad of celite, washing the filter cake thoroughly with
the organic solvent.

o Purification: Concentrate the filtrate under reduced pressure at a low temperature (<30°C)
to yield crude (S)-3-methylmorpholine, which can be used directly in the next step or
purified further by distillation if required.

Part B: N-Boc Protection of (S)-3-methylmorpholine

This is a standard procedure for protecting a secondary amine.

o Causality & Mechanism: The reaction proceeds via nucleophilic attack of the secondary
amine of (S)-3-methylmorpholine onto one of the carbonyl carbons of di-tert-butyl
dicarbonate (Boc20).[6] A base, such as triethylamine (TEA), is used to neutralize the acidic
proton on the nitrogen, facilitating the reaction and driving it to completion. The Boc group is
sterically bulky, preventing over-alkylation, and electronically stable to many reagents,
making it an excellent protecting group.[13]

e Protocol 4.3.1: Standard N-Boc Protection[6]
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o Setup: Dissolve the crude (S)-3-methylmorpholine (1.0 eq.) from the previous step in an
anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.1-0.5 M) in a
round-bottom flask.

o Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution and stir for 10 minutes at
room temperature.

o Reagent Addition: Add di-tert-butyl dicarbonate (Bocz0, 1.1-1.5 eq.) to the mixture. The
addition can be done portion-wise as a solid or dropwise as a solution in the reaction
solvent.

o Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the
progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is
consumed.

o Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic
solvent such as ethyl acetate.

o Washing: Wash the organic layer sequentially with a saturated aqueous NaHCOs solution
and then with brine (saturated NacCl solution).

o Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSOa) or sodium
sulfate (NazS0Oa), filter, and concentrate in vacuo.

o Purification: Purify the resulting crude product by column chromatography on silica gel to
afford pure (S)-N-Boc-3-methylmorpholine.

Applications in Drug Development

The primary role of (S)-N-Boc-3-methylmorpholine is to serve as a chiral building block for
introducing the (S)-3-methylmorpholine moiety into a target molecule.

Strategic Incorporation into Lead Compounds

The typical workflow involves deprotecting the Boc group to reveal the secondary amine, which
can then patrticipate in various coupling reactions. This strategy is used to append the
morpholine ring to a larger molecular scaffold, often in the later stages of a synthesis. This
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approach is valuable for creating libraries of analogues for structure-activity relationship (SAR)
studies.[1]

Application Workflow

((S)-N-Boc-3-methylmorpholine)

N-Boc Deprotection
(TFA or HCI)

i

(S)-3-Methylmorpholine
(Secondary Amine)

i

Coupling Reaction
(e.g., Buchwald-Hartwig,
Amide Coupling,
Reductive Amination)

'

Final Bioactive Molecule
(e.g., Kinase Inhibitor, CNS Agent)

Click to download full resolution via product page

Caption: Common synthetic sequence using the title compound.

Case Studies: CNS-Active Agents and Kinase Inhibitors

The 3-methylmorpholine moiety has been incorporated into potent and selective ATP-
competitive mTOR kinase inhibitors.[2] In these structures, the chiral morpholine can form key
hydrogen bonds or occupy specific pockets within the enzyme's active site, contributing to high
affinity and selectivity. Its favorable PK properties also make it a common feature in compounds
designed to be brain-penetrant for treating CNS disorders.[2][3]
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N-Boc Deprotection: Releasing the Core Amine

The final step in utilizing this building block is the efficient and clean removal of the Boc
protecting group.

o Causality & Mechanism: The Boc group is cleaved under acidic conditions. The acid
protonates the carbamate oxygen, leading to the elimination of gaseous isobutylene and the
formation of an unstable carbamic acid, which rapidly decarboxylates to release the free
amine.[7] Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.
Alternatively, 4M HCI in dioxane is another standard reagent that yields the amine as its
hydrochloride salt, which is often a stable, crystalline solid.[6][14]

e Protocol 6.0.1: TFA-Mediated Deprotection[15]

o Setup: Dissolve the (S)-N-Boc-3-methylmorpholine (1.0 eq.) in Dichloromethane (DCM)
(approx. 0.1 M).

o Reagent Addition: Cool the solution to 0°C and add Trifluoroacetic acid (TFA, 5-10 eq.,
often used as a 20-50% solution in DCM) dropwise.

o Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room
temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS for the
disappearance of the starting material.

o Workup (for free amine): Remove the solvent and excess TFA in vacuo. Dissolve the
residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous
NaHCOs or Naz2COs solution to neutralize the acid and deprotonate the amine.

o Isolation: Wash the organic layer with brine, dry over anhydrous Na2SOa, filter, and
concentrate to yield the deprotected (S)-3-methylmorpholine.

Conclusion

(S)-N-Boc-3-methylmorpholine is a high-value synthetic intermediate that provides a reliable
and strategic route to incorporating the pharmacologically significant chiral 3-methylmorpholine
scaffold into drug candidates. Its robust synthesis, the stability of the Boc protecting group, and
the straightforward deprotection protocols make it an essential tool for medicinal chemists. A
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thorough understanding of its properties and associated methodologies, as detailed in this
guide, empowers researchers to leverage this building block effectively in the pursuit of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1440204+#s-n-boc-3-methylmorpholine-cas-number-
1022094-01-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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